molecular formula C12H16Br2 B14356611 1,4-Dibromo-2,5-diethyl-3,6-dimethylbenzene CAS No. 91307-91-4

1,4-Dibromo-2,5-diethyl-3,6-dimethylbenzene

Cat. No.: B14356611
CAS No.: 91307-91-4
M. Wt: 320.06 g/mol
InChI Key: XVPDNCOAFNQSEU-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,5-diethyl-3,6-dimethylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It is characterized by the presence of two bromine atoms, two ethyl groups, and two methyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dibromo-2,5-diethyl-3,6-dimethylbenzene typically involves the bromination of 2,5-diethyl-3,6-dimethylbenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a controlled temperature and ensuring the proper molar ratio of reactants to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product. The process also includes purification steps such as recrystallization and distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2,5-diethyl-3,6-dimethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The ethyl and methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert solvent.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.

    Oxidation: Formation of carboxylic acids or aldehydes from the oxidation of ethyl and methyl groups.

    Reduction: Formation of 2,5-diethyl-3,6-dimethylbenzene from the reduction of bromine atoms.

Scientific Research Applications

1,4-Dibromo-2,5-diethyl-3,6-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Dibromo-2,5-diethyl-3,6-dimethylbenzene involves its interaction with molecular targets through its bromine atoms and alkyl groups. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the alkyl groups can undergo oxidation or reduction. These interactions can lead to the formation of various intermediates and products, influencing the compound’s reactivity and applications.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dibromo-2,5-dimethylbenzene: Similar structure but lacks the ethyl groups.

    2,5-Dibromo-1,4-dimethylbenzene: Similar structure with different positioning of bromine atoms.

    2,5-Dibromo-p-xylene: Similar structure but lacks the ethyl groups.

Uniqueness

1,4-Dibromo-2,5-diethyl-3,6-dimethylbenzene is unique due to the presence of both ethyl and methyl groups along with bromine atoms on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

91307-91-4

Molecular Formula

C12H16Br2

Molecular Weight

320.06 g/mol

IUPAC Name

1,4-dibromo-2,5-diethyl-3,6-dimethylbenzene

InChI

InChI=1S/C12H16Br2/c1-5-9-7(3)12(14)10(6-2)8(4)11(9)13/h5-6H2,1-4H3

InChI Key

XVPDNCOAFNQSEU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C(=C1Br)C)CC)Br)C

Origin of Product

United States

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